Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: The compound is utilized in the pharmaceutical industry for the detection and quantification of azido impurities in sartan drugs, which are commonly prescribed for hypertension. These impurities are of significant concern due to their mutagenic potential, which can alter DNA and increase cancer risk .
Methods of Application: A sensitive LC-MS/MS method is employed for the analysis. The process involves sample preparation by dissolving losartan in a water:acetonitrile diluent, followed by vortexing and centrifugation. The supernatant is then injected into the LC-MS/MS system for analysis .
Results and Outcomes: The method has been successful in detecting four azido impurities with high sensitivity. Parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, and recovery were evaluated, ensuring the method’s robustness and reliability .
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is a chemical compound classified as a derivative of oxazole, featuring a five-membered heterocyclic ring that includes one nitrogen and one oxygen atom. The molecular formula for this compound is C₆H₆N₄O₃, and it possesses a methyl group at the 4th position of the oxazole ring, an azidomethyl group (–CH₂N₃) at the 5th position, and a carboxylate ester (–COOCH₃) at the 4th position of the ring . This compound is notable for its role in pharmaceutical applications, particularly in the detection of azido impurities in sartan drugs, which are used to treat hypertension. The presence of these impurities is concerning due to their potential mutagenic effects, which can lead to DNA alterations and increased cancer risk.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate has been explored mainly in the context of its use as a reagent for detecting azido impurities. While specific biological activities beyond this application have not been extensively documented, compounds containing oxazole rings often exhibit various pharmacological properties. For instance, oxazole derivatives are known for their antibacterial and antifungal activities . Further studies would be necessary to elucidate any direct biological effects of this specific compound.
The synthesis of methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. Common methods include:
These steps may vary depending on specific reagents and conditions used.
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate has significant applications in:
Interaction studies involving methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate primarily focus on its reactivity with other chemical entities rather than direct biological interactions. Its ability to form stable triazole linkages through click chemistry makes it an attractive candidate for studying molecular interactions in drug discovery and materials science.
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate shares structural similarities with several other compounds within the oxazole family. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-methyl-1,3-oxazole-4-carboxylate | Contains a methyl group at position 5 | Different ring structure (1,3 vs. 1,2) |
| Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate | Azidomethyl group at position 2 | Variance in azide position |
| Methyl 5-methyl-1,2-oxazole-4-carboxylate | Methyl group at position 5 | Lacks azido functionality |
The uniqueness of methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate lies in its specific arrangement of functional groups and its application in detecting hazardous impurities in pharmaceuticals . This compound's ability to engage in click chemistry further distinguishes it from others within its class.
The synthesis of oxazole derivatives, including methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate, has traditionally relied on several well-established methodologies. These conventional approaches provide the foundation for modern synthetic strategies and continue to be valuable for specific applications.
The Robinson-Gabriel synthesis represents one of the most historically significant methods for oxazole construction [1] [2]. This approach involves the intramolecular cyclization of 2-acylamino-ketones followed by dehydration to yield 2,5-disubstituted oxazoles. The reaction requires cyclodehydrating agents such as phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA) [1]. While polyphosphoric acid has been found to be the most suitable reagent, providing yields of 50-95%, the method suffers from harsh reaction conditions that can lead to side reactions and reduced yields with weaker dehydrating agents [3].
The Fischer oxazole synthesis, developed by Emil Fischer in 1896, offers an alternative approach using cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [4] [5]. This method demonstrates high regioselectivity for 2,5-disubstituted oxazoles, with typical yields ranging from 65-90% [4]. The reaction proceeds through formation of an iminochloride intermediate followed by aldehyde addition and cyclization. However, the method is primarily limited to aromatic substrates and requires stringent anhydrous conditions [6].
The van Leusen oxazole synthesis has emerged as one of the most convenient approaches for oxazole preparation [7]. This method utilizes aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate in methanol [8]. The reaction proceeds through a [3+2] cycloaddition mechanism, yielding 5-substituted oxazoles in 70-95% yields [9]. The advantages include simple operation, broad substrate scope, and readily available starting materials, though the requirement for TosMIC preparation can be a limiting factor [8].
Additional conventional methods include the Bredereck reaction, which employs α-haloketones and amides under basic conditions to produce 2,4-disubstituted oxazoles [10]. This method is particularly efficient and clean, providing 60-85% yields under mild conditions. Cycloisomerization reactions of propargylic amides on silica gel support offer another route to polysubstituted oxazoles with high efficiency (75-90% yields) under mild conditions [10].
Multicomponent reactions have gained attention for their ability to construct complex oxazole frameworks in a single operation [11]. These approaches typically involve arylglyoxals, nitriles, and various nucleophiles under acid promotion, yielding 2,4,5-trisubstituted oxazoles in 70-96% yields [11]. While these methods offer the advantage of one-pot synthesis, they can result in complex reaction mixtures requiring careful optimization.
Continuous flow chemistry has revolutionized the synthesis of azidomethyl oxazoles by enabling precise control over reaction parameters and improving safety profiles [12] [13]. The development of continuous flow methodologies for 2-(azidomethyl)oxazole synthesis represents a significant advancement in heterocyclic chemistry.
The three-step continuous flow protocol developed by Rossa et al. demonstrates exceptional efficiency for producing 2-(azidomethyl)oxazoles from vinyl azides [12] [13]. The process involves thermolysis of vinyl azides to generate azirine intermediates, followed by reaction with bromoacetyl bromide and subsequent nucleophilic displacement with sodium azide [12].
Vinyl azide thermolysis constitutes the initial step, where vinyl azides undergo thermolysis at 150°C in acetone solvent with residence times of 2-3 minutes [12]. This step achieves greater than 99% conversion with selectivity exceeding 95%, generating reactive 2H-azirine intermediates [14]. The continuous flow conditions enable precise temperature control and rapid heat transfer, crucial for managing the thermally sensitive azide functionality.
Azirine intermediate processing involves the in-situ generated azirines reacting with bromoacetyl bromide at 30°C [12]. The reaction employs a 0.5 M solution of bromoacetyl bromide in acetone with a 2-minute residence time, achieving 76% conversion and selectivity [12]. The mild reaction temperature prevents decomposition of the sensitive azirine intermediates while enabling efficient oxazole ring formation.
Azide displacement represents the final transformation, where 2-(bromomethyl)oxazoles undergo nucleophilic substitution with sodium azide (1.3 equivalents) and diisopropylethylamine in aqueous acetone at 50°C [12]. This step achieves 92-97% conversion with 69-80% selectivity over 3-4 minute residence times [14]. The aqueous medium facilitates azide solubility while maintaining compatibility with the organic oxazole products.
Process integration enables the complete synthesis within 7-9 minute overall residence times, yielding final products in 70-85% overall yields [12] [14]. The continuous nature eliminates isolation of hazardous intermediates, particularly the explosive azide compounds, while enabling precise stoichiometric control and consistent product quality [12].
Scale-up considerations for continuous flow synthesis demonstrate excellent scalability, with gram-scale production readily achievable [15]. The method's advantages include enhanced safety through elimination of azide accumulation, reduced reaction times, and improved heat and mass transfer compared to batch processes [12] [14].
Green chemistry principles have become increasingly important in oxazole synthesis, driving the development of environmentally benign methodologies that minimize waste generation and reduce energy consumption [16] [17].
Microwave-assisted synthesis represents a leading green approach for oxazole construction [18] [19]. This methodology utilizes rapid heating through microwave irradiation to enhance reaction rates and improve yields. A representative protocol employs substituted aryl aldehydes with tosylmethyl isocyanide in the presence of potassium phosphate as base in isopropanol medium under microwave irradiation [18]. The optimized conditions require heating at 65°C with 350W power for 8 minutes, yielding 5-substituted oxazoles in 92-96% yields [19]. The advantages include dramatic reduction in reaction times from hours to minutes, improved energy efficiency, and enhanced product purity [20].
Electrochemical synthesis has emerged as a powerful green alternative, eliminating the need for toxic oxidants and enabling reactions under mild conditions [21] [22]. The electrochemical approach employs naturally abundant carboxylic acids as starting materials in a phosphine-mediated deoxygenative [3+2] cycloaddition strategy [21]. The method operates at room temperature in divided electrochemical cells, achieving 75-90% yields while avoiding transition metals and hazardous oxidants [23]. Additional electrochemical protocols utilize ketones and acetonitrile as reactants, proceeding through Ritter-type reaction/oxidative cyclization mechanisms [23].
Ionic liquid-mediated synthesis offers significant advantages through solvent recyclability and enhanced reactivity [24] [9]. The van Leusen oxazole synthesis has been successfully adapted to ionic liquid media, enabling preparation of 4,5-disubstituted oxazoles from tosylmethyl isocyanide, aliphatic halides, and aldehydes [24]. The ionic liquids can be recovered and reused for six consecutive runs without significant yield loss, achieving 82-95% yields under optimized conditions [9]. The method operates at 80-120°C in ionic liquid medium, providing enhanced substrate solubility and reaction rates [24].
Solvent-free reactions eliminate organic solvents entirely, representing the ultimate expression of atom economy [10]. These approaches typically operate at elevated temperatures (120-180°C) under neat conditions, achieving 70-88% yields while minimizing environmental impact [10]. The methods are particularly attractive for industrial applications due to simplified purification procedures and reduced waste generation.
Photocatalyzed synthesis utilizes visible light activation under mild conditions, offering sustainable energy input [25]. Representative protocols employ visible light-mediated decarboxylation-cyclization reactions with photocatalysts such as eosin Y, achieving 65-85% yields at room temperature [26]. The approach enables late-stage functionalization of complex molecules while maintaining excellent functional group tolerance.
Deep eutectic solvents represent an emerging green technology, providing biodegradable reaction media with low toxicity [10]. These solvents operate effectively at 80-150°C, yielding oxazole products in 78-92% yields while offering simplified product isolation and environmental compatibility [17].
Regioselectivity represents a critical consideration in oxazole synthesis, particularly for complex substitution patterns. Advanced methodologies have been developed to achieve precise control over substitution patterns and stereochemistry.
Gold-catalyzed [3+2] cycloaddition provides exceptional regioselectivity for 2,4,5-trisubstituted oxazoles [27] [28]. This approach utilizes unsymmetrical internal alkynes as substrates with gold(I) complexes as catalysts, achieving regioselectivity exceeding 20:1 [27]. The method exploits conjugation from remote nitrogen lone pairs to control the convergent cycloaddition process, yielding products in 75-92% yields [27]. The high regioselectivity enables predictable formation of specific regioisomers without the need for separation.
Transition-metal free heterocyclization offers an environmentally friendly alternative with excellent regioselectivity [29]. The methodology employs 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of potassium tert-butoxide and acetonitrile at 120°C [29]. This approach achieves regioselectivity greater than 15:1 for 2,4,5-trisubstituted oxazoles in 85-97% yields [29]. The absence of transition metals simplifies purification and reduces costs while maintaining high selectivity.
Ytterbium-catalyzed hydroamidation demonstrates excellent regiocontrol through rare earth metal catalysis [30]. The method utilizes ytterbium(III) trifluoromethanesulfonate and N-iodosuccinimide with ynamides and acetonitrile, achieving regioselectivity exceeding 10:1 [30]. The protocol enables gram-scale synthesis of highly substituted oxazoles in 70-94% yields, with multiple oxazole skeletons constructible in single operations [31].
Silver-catalyzed decarboxylation provides a novel strategy for regioselective oxazole construction [32]. This method employs α-oxocarboxylates and isocyanides with silver salts and oxidants, generating oxazoles through oxidative decarboxylation-cyclization mechanisms [32]. The approach demonstrates high regioselectivity for 2,5-disubstituted products while enabling incorporation of diverse functional groups.
Hypervalent iodine-promoted annulation achieves complete regioselectivity through controlled cyclization [25]. The methodology utilizes homopropargyl alcohols, nitriles, and hypervalent iodine reagents in [2+2+1] annulation reactions [25]. Different substitution patterns on aryl alkyne substrates influence product selectivity, enabling preparation of both tetrahydrofuro[2,3-d]oxazoles and oxazoles in 78-95% yields [25].
Phosphine-mediated cycloaddition offers excellent regioselectivity for 4,5-disubstituted oxazoles [21]. This electrochemical approach employs carboxylic acids and isocyanides with phosphine derivatives, achieving regioselectivity exceeding 95:5 [21]. The method proceeds through acyloxyphosphonium intermediates generated by anodic oxidation, yielding products in 82-96% yields [22].
Thermolysis of vinyl azides represents a fundamental transformation in oxazole synthesis, providing access to reactive azirine intermediates that serve as versatile building blocks for heterocycle construction.
Mechanistic pathways for vinyl azide thermolysis involve two primary routes [33] [34]. The first pathway proceeds through nitrogen elimination to generate vinyl nitrene intermediates, which subsequently cyclize to form azirines [34]. The second pathway involves concerted nitrogen loss with simultaneous ring closure, directly producing azirine products [35]. Computational studies indicate that both s-cis and s-trans conformers of vinyl azides exhibit similar energetic stabilities, with rapid interconversion between conformers [33].
Substrate structure effects significantly influence thermolysis outcomes [35] [34]. When the vinyl azide substituent (R) is aryl, alkyl, heteroatom, or alkoxycarbonyl, azirine formation typically predominates [35]. However, when R is hydrogen or keto carbonyl, nitriles or heterocycles are usually observed as major products [35]. These empirical rules enable prediction of reaction outcomes based on substrate structure.
Kinetic considerations have been extensively studied for representative vinyl azides [35]. The thermolysis of α-azidostyrene follows first-order kinetics consistent with concerted nitrogen loss and ring closure [35]. The apparent activation energy for azirine formation is significantly lower than for subsequent azirine rearrangement, enabling selective azirine accumulation under controlled conditions [35].
Continuous flow implementation provides significant advantages for vinyl azide thermolysis [12] [34]. The flow conditions enable precise temperature control and short residence times, minimizing side reactions and improving selectivity [12]. Representative conditions employ 150°C with 2-3 minute residence times in acetone solvent, achieving >99% conversion with >95% selectivity for azirine formation [14].
Product diversification from vinyl azide thermolysis enables access to various heterocyclic systems [34]. β-Aryl vinyl azides typically yield indoles and related heterocycles through azirine intermediates [34]. In contrast, β-aldehyde, ketone, or ester substituted vinyl azides usually produce isoxazoles through corresponding azirine intermediates [36]. This diversification enables construction of complex molecular architectures through appropriate substrate design.
Safety considerations are paramount when handling vinyl azides due to their explosive potential [12]. Continuous flow processing significantly enhances safety by eliminating accumulation of azide materials while enabling precise stoichiometric control [12]. The short residence times and controlled thermal input minimize decomposition risks while maintaining synthetic efficiency [14].
The Robinson-Gabriel and Fischer oxazole syntheses represent cornerstone methodologies in heterocyclic chemistry, providing reliable access to substituted oxazoles through well-established mechanisms.
Robinson-Gabriel synthesis mechanism proceeds through intramolecular cyclization of 2-acylamino-ketones followed by dehydration [1] [2]. The reaction involves initial cyclization where the amide carbonyl oxygen attacks the ketone carbon, forming an oxazoline intermediate [1]. Subsequent dehydration eliminates water to generate the aromatic oxazole ring [3]. Labeling studies have confirmed that the amide oxygen is incorporated into the final oxazole structure due to its greater Lewis basicity [2].
Cyclodehydrating agents play crucial roles in Robinson-Gabriel synthesis efficiency [1] [3]. Traditional agents include phosphorus pentachloride, sulfuric acid, and phosphorus oxychloride, though these often provide low yields [3]. Polyphosphoric acid has emerged as the most suitable reagent, increasing yields to 50-60% [10]. Modern variants employ trifluoroacetic anhydride, triphenylphosphine/iodine/triethylamine, or trifluoromethanesulfonic acid as cyclodehydrating agents [1] [37].
Substrate scope for Robinson-Gabriel synthesis encompasses various 2-acylamino-ketone substrates [1] [38]. The method is particularly effective for synthesizing 2,5-diaryloxazoles and 2,4,5-trisubstituted derivatives [3]. Recent extensions enable preparation of oxazoles from amino acid derivatives through side-chain oxidation followed by cyclodehydration [1]. Multicomponent variants combine Ugi reactions with Robinson-Gabriel cyclization to produce diverse oxazole libraries [38].
Fischer oxazole synthesis mechanism involves reaction of cyanohydrins with aldehydes in anhydrous hydrochloric acid [4] [5]. The process begins with hydrogen chloride addition to the cyanohydrin, generating an iminochloride intermediate [5]. This intermediate subsequently reacts with the aldehyde through nucleophilic attack by the nitrogen lone pair on the electrophilic carbonyl carbon [6]. Ring closure and dehydration complete the oxazole formation [4].
Reaction conditions for Fischer synthesis require stringent anhydrous conditions [5] [6]. The reactants are dissolved in dry ether while dry gaseous hydrogen chloride is passed through the solution [4]. The 2,5-disubstituted oxazole product precipitates as the hydrochloride salt, which can be converted to the free base by water addition or alcohol treatment [5]. Temperature control is critical to prevent side reactions and maintain selectivity.
Substrate limitations restrict Fischer synthesis primarily to aromatic substrates [5] [6]. Both cyanohydrins and aldehydes typically require aromatic groups for successful reaction, though occasional examples with aliphatic compounds have been reported [4]. The cyanohydrin itself must be derived from a separate aldehyde, adding synthetic complexity to the overall process [5].
Modern modifications have addressed some limitations of classical Robinson-Gabriel and Fischer syntheses [1] [11]. Solid-phase variants of Robinson-Gabriel synthesis enable combinatorial library preparation [37]. Microwave-assisted protocols reduce reaction times while improving yields [11]. Coupling with other multicomponent reactions provides convergent access to complex oxazole architectures [38].
Industrial scale production of oxazole derivatives requires careful evaluation of multiple factors including cost, safety, environmental impact, and scalability. The choice of synthetic methodology significantly influences commercial viability and production economics.
Raw material costs vary substantially among different synthetic approaches [39] [40]. Conventional methods often require specialized reagents such as tosylmethyl isocyanide or phosphorus-based dehydrating agents, leading to moderate material costs [39]. Continuous flow approaches may require higher initial investment in vinyl azide precursors but offer improved atom economy [39]. Green chemistry methods typically utilize more readily available starting materials, resulting in lower to moderate raw material costs [40].
Process safety represents a critical consideration for industrial implementation [39] [41]. Conventional methods often involve harsh conditions including strong acids, elevated temperatures, and toxic solvents, raising safety concerns [39]. Continuous flow processes provide excellent safety profiles through controlled reaction conditions, elimination of hazardous intermediate accumulation, and precise parameter control [41]. Green approaches generally operate under mild conditions with reduced safety risks [39].
Environmental impact assessment reveals significant differences among methodologies [39] [41]. Conventional approaches typically generate substantial solvent waste and require energy-intensive heating/cooling cycles [39]. Continuous flow methods minimize waste through efficient processing and online separation, resulting in low environmental impact [41]. Green chemistry approaches achieve very low environmental impact through renewable solvents, recyclable catalysts, and energy-efficient processing [39].
Equipment requirements influence capital investment and operational complexity [39] [41]. Standard organic synthesis equipment suffices for conventional methods, though specialized handling may be required for toxic reagents [39]. Continuous flow processes require investment in specialized flow equipment including pumps, heat exchangers, and control systems [41]. Green approaches may necessitate microwave or electrochemical equipment but often provide operational simplicity [39].
Scalability assessment demonstrates varying capabilities among different approaches [39] [40]. Conventional methods generally show good scalability for established processes [39]. Continuous flow methods excel in scalability, enabling straightforward capacity increases through numbering up or scale-out strategies [41]. Green approaches typically demonstrate good to excellent scalability, particularly for microwave and electrochemical methods [40].
Quality control considerations affect product consistency and regulatory compliance [42] [40]. Continuous flow processes enable superior quality control through real-time monitoring, consistent mixing, and precise temperature control [41]. The reduced batch-to-batch variation and improved impurity profiles often justify higher processing costs [40]. Large-scale preparation protocols have been demonstrated for specific oxazole derivatives, achieving multi-kilogram production with excellent purity [42].
Economic optimization requires balancing multiple factors including yield, selectivity, processing time, and waste generation [39] [40]. Life cycle assessments indicate that while green and flow methodologies may have higher initial costs, their superior efficiency and reduced waste often provide economic advantages for large-scale production [40]. The ability to recover and reuse catalysts and solvents further improves economic attractiveness [39].